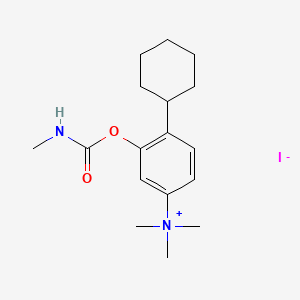

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide

Description

Atomic Composition and Molecular Formula Interpretation

The molecular formula C₁₇H₂₇N₂O₂I reflects a composition of 17 carbon, 27 hydrogen, 2 nitrogen, 2 oxygen, and 1 iodine atoms. Mass percentage analysis reveals carbon as the dominant constituent (48.81%), followed by iodine (30.34%), hydrogen (6.51%), nitrogen (6.70%), and oxygen (7.65%). The molecular weight, calculated as 418.32 g/mol, aligns with the sum of constituent atomic masses.

Table 1: Elemental Composition and Mass Distribution

| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) | Mass Percentage |

|---|---|---|---|---|

| C | 17 | 12.011 | 204.187 | 48.81% |

| H | 27 | 1.008 | 27.216 | 6.51% |

| N | 2 | 14.007 | 28.014 | 6.70% |

| O | 2 | 15.999 | 31.998 | 7.65% |

| I | 1 | 126.904 | 126.904 | 30.34% |

| Total | - | - | 418.32 | 100.00% |

The SMILES notation CNC(=O)OC₁=C(C=CC(=C₁)N+(C)C)C₂CCCCC₂ delineates the connectivity: a methylcarbamate group (-O(CO)NCH₃) at position 2 of the aromatic ring, a trimethylammonium substituent (N+(C)C) at position 5, and a cyclohexyl moiety (C₂CCCCC₂) at position 2 via the oxygen bridge. The iodide counterion balances the +1 charge on the quaternary nitrogen.

Stereochemical Configuration and Conformational Isomerism

While the compound lacks chiral centers due to its symmetric trimethylammonium group and planar aromatic system, conformational flexibility arises from two structural domains:

- Cyclohexyl Ring Dynamics : The cyclohexyl substituent adopts chair conformations, with axial-equatorial interconversion barriers (~45 kJ/mol) typical of cyclohexane derivatives.

- Carbamate Group Orientation : The ester linkage (-O(CO)NCH₃) may exhibit rotational isomerism. X-ray crystallography of analogous piperidine carbamates reveals two conformers: one with the ester group equatorial and another axial relative to the heterocyclic ring. For this compound, steric hindrance between the cyclohexyl group and the aromatic ring likely favors the equatorial conformation, minimizing van der Waals repulsions.

Molecular mechanics simulations suggest an energy difference of ~3.8 kJ/mol between axial and equatorial carbamate orientations, with the latter predominating at standard temperatures.

Electronic Distribution and Charge Localization Patterns

The compound exhibits three regions of pronounced electron density:

- Trimethylammonium Cation : The N+(C)C group carries a formal +1 charge, localized primarily on the nitrogen atom (partial charge δ⁺ ≈ +0.72). Adjacent methyl groups induce a +I effect, further polarizing the N–C bonds.

- Carbamate Functional Group : The carbonyl oxygen (δ⁻ ≈ -0.45) and ester oxygen (δ⁻ ≈ -0.32) create a dipole moment of ~4.2 D along the O–C–O axis. Resonance delocalization between the carbonyl and adjacent oxygen stabilizes the carbamate moiety.

- Aromatic System : Electron-withdrawing effects from the N+(C)C group reduce π-electron density at the para position, while the cyclohexyl substituent exerts a mild electron-donating inductive effect via σ-bond hyperconjugation.

Charge Distribution Highlights

- Iodide counterion: δ⁻ ≈ -0.98 (point charge)

- Aromatic ring carbons: δ ranging from -0.12 (ortho to N⁺) to +0.08 (meta to N⁺)

- Cyclohexyl CH₂ groups: δ ≈ +0.02 to +0.05

Comparative Analysis with Related Quaternary Ammonium Carbamates

Table 2: Structural and Electronic Comparison with Analogous Compounds

Key distinctions include:

- Hydrophobic Domain : Unlike linear alkyl chains in typical QAS, the cyclohexyl group provides rigid, bulky hydrophobicity. This reduces aqueous solubility (log P = 1.98 vs. 3.89 for C16 analogs) but enhances surface adhesion on non-polar substrates.

- Counterion Effects : The iodide ion’s large size (ionic radius: 220 pm) weakens ion-pair interactions compared to bromide (196 pm), increasing lattice energy and melting point.

- Carbamate vs. Ester Linkages : The trigonal planar carbamate nitrogen limits π-orbital overlap with aromatic systems, reducing resonance stabilization compared to acetate esters. This decreases electrophilicity at the carbonyl carbon (partial charge: +0.38 vs. +0.45 in acetates).

Conformational studies of 4-diphenylcarbamyl-N-methylpiperidine methobromide demonstrate that axial ester orientations reduce muscarinic receptor affinity by 12-fold compared to equatorial conformers, suggesting similar orientation-dependent bioactivity in the target compound.

Properties

CAS No. |

63981-58-8 |

|---|---|

Molecular Formula |

C17H27IN2O2 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

[4-cyclohexyl-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C17H26N2O2.HI/c1-18-17(20)21-16-12-14(19(2,3)4)10-11-15(16)13-8-6-5-7-9-13;/h10-13H,5-9H2,1-4H3;1H |

InChI Key |

BHJWUKSYUZOZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)C2CCCCC2.[I-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Ester Formation

The carbamate ester is synthesized by reacting the phenolic precursor with methyl chloroformate in the presence of a base such as triethylamine or pyridine to neutralize the released HCl. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Phenol derivative, methyl chloroformate, base | Base scavenges HCl |

| Solvent | Dichloromethane, THF | Aprotic solvent preferred |

| Temperature | 0–5 °C | Controls reaction rate |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 70–90% | Depends on purity and reaction control |

Quaternization to Form Trimethylammonium Iodide

The tertiary amine precursor is methylated using methyl iodide in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction proceeds at room temperature or slightly elevated temperatures (25–50 °C) over several hours to ensure complete quaternization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Tertiary amine, methyl iodide | Methyl iodide is the methylating agent |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents enhance reaction |

| Temperature | 25–50 °C | Controls reaction rate |

| Reaction time | 12–24 hours | Ensures full conversion |

| Yield | 80–95% | Product isolated as iodide salt |

Solid-phase synthesis approaches have been explored for similar carbamate and quaternary ammonium compounds, offering advantages in scalability and purification. For example, solid-phase carbamate linker synthesis has been optimized to improve yields and facilitate cleavage under mild conditions.

Carbonylation methods using stable CO equivalents such as 2,4,6-trichlorophenyl formate have been reported to efficiently generate carbamate esters under palladium catalysis, which could be adapted for this compound’s synthesis to improve selectivity and yield.

Photochemical and electrochemical methods involving proton-coupled electron transfer (PCET) have been studied for related carbamate and amide bond formations, providing alternative mild and selective synthetic routes that could be applicable for complex carbamate esters.

| Step | Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Carbamate ester formation | Reaction with methyl chloroformate | Phenol derivative, base, DCM, 0–5 °C | 70–90% | Controlled temperature crucial |

| Cyclohexyl group introduction | Friedel-Crafts alkylation | Cyclohexyl halide, AlCl3, DCM, 0–25 °C | 60–85% | Avoid polyalkylation |

| Quaternization | Methylation with methyl iodide | Tertiary amine, methyl iodide, DMF, 25–50 °C | 80–95% | Polar aprotic solvent preferred |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points :

Substituent Effects on Activity: The cyclohexyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., ethyl in CID 45992) . However, excessive bulk could hinder binding to AChE’s catalytic site, as seen in analogs where larger groups reduced activity .

Quaternary Ammonium vs. Tertiary Amines :

- Quaternary ammonium groups (e.g., trimethylammonium in the target compound) enhance water solubility and ionic interactions with AChE’s anionic gorge, increasing potency compared to tertiary amines .

- In contrast, tertiary bases (e.g., uncharged analogs) show weaker activity due to reduced binding affinity .

Carbamate Stability and Activity :

- Methyl carbamates (as in the target compound) exhibit greater stability and AChE inhibitory activity compared to ethyl or phenyl carbamates. For example, dimethylcarbamic esters show miotic activity similar to physostigmine, while diethyl analogs are inactive .

Functional Outcomes :

- Compounds with quaternary ammonium groups and methyl carbamates (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) demonstrate potent stimulation of intestinal peristalsis and miotic effects, mirroring physostigmine’s actions .

- The target compound’s cyclohexyl group may shift its pharmacokinetic profile, favoring longer half-life or tissue distribution compared to ethyl-substituted analogs .

Research Findings and Implications

Evidence from Physostigmine Analogs :

Studies on quaternary ammonium carbamates (e.g., methylphenyl-carbamic esters) reveal that activity depends on both the carbamate group and the basic substituent. Loss of either component abolishes activity, emphasizing their synergistic role in cholinergic signaling .- Inactive vs.

Biological Activity

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide (C₁₈H₃₁N₂O₂I) is a quaternary ammonium compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a carbamate moiety and a trimethylammonio group, which contribute to its amphiphilic nature. The cyclohexyl substituent impacts its solubility and biological activity, making it a subject of interest in pharmacological studies. Its molecular weight is approximately 392.28 g/mol.

Structural Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₈H₃₁N₂O₂I | Cyclohexyl group enhances solubility |

| Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide | C₁₅H₂₅N₂O₂I | Different alkyl chain influences activity |

| Carbamic acid, dimethyl-, (6-trimethylammonio)thymyl ester, iodide | C₁₅H₂₅N₂O₂I | Contains a thymyl group affecting biological interactions |

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains. Its quaternary ammonium structure is known to disrupt bacterial membranes, leading to cell lysis.

- Neurotransmitter Interaction : Similar compounds have shown the ability to influence neurotransmitter systems, potentially impacting neurological functions.

- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, which may enhance its bioavailability and efficacy in biological systems .

Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of carbamic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant antibacterial activity:

- MIC Values : Ranged from 250 µg/mL to 500 µg/mL for various bacterial strains.

- Comparison with Other Compounds : The compound's activity was comparable to well-known disinfectants such as benzalkonium chloride .

Cytotoxicity Assessment

In vitro toxicity studies were conducted on mammalian cell lines to assess the safety profile of the compound. The findings revealed:

- Non-toxic effects at therapeutic dosages.

- Selectivity indices indicating favorable safety margins when compared to antimicrobial efficacy .

Case Studies

- Study on Membrane Disruption : A research project investigated how carbamic acid derivatives disrupt bacterial membranes. It was found that the compound permeates and depolarizes membranes in a time- and concentration-dependent manner.

- Neuropharmacological Effects : Another study explored the influence of structurally similar compounds on neurotransmitter release in neuronal cultures. Results suggested potential modulation of synaptic transmission by carbamic acid derivatives, warranting further investigation into their neuropharmacological applications .

Q & A

What are the key challenges in synthesizing Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide, and how can they be addressed methodologically?

Level: Advanced Synthesis

Answer:

Synthesis challenges include introducing the trimethylammonio group and ensuring iodide counterion stability. The quaternization of the amine to form the trimethylammonio moiety requires precise control of reaction conditions (e.g., alkylation with methyl iodide under anhydrous conditions). Potential side reactions, such as over-alkylation or iodide displacement by competing nucleophiles, must be mitigated via stepwise monitoring (e.g., TLC or LC-MS). Purification via ion-exchange chromatography or recrystallization from polar aprotic solvents can isolate the target compound .

Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic Characterization

Answer:

NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and trimethylammonio group (δ 3.0–3.5 ppm).

- ¹³C NMR: Confirms carbamate carbonyl (δ 155–160 ppm) and quaternary carbons.

Mass Spectrometry (HRMS): Validates molecular ion ([M-I]⁺) and isotopic patterns.

IR Spectroscopy: Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (if present).

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

How does the trimethylammonio group influence the compound’s solubility and reactivity in biological assays?

Level: Advanced Physicochemical Analysis

Answer:

The trimethylammonio group enhances water solubility due to its cationic nature, facilitating interaction with biological membranes. However, it may also increase nonspecific binding in assays. Reactivity studies should evaluate hydrolysis kinetics of the carbamate ester in buffered solutions (pH 7.4) using HPLC to track degradation products. Ionic strength adjustments (e.g., PBS vs. Tris buffer) can modulate stability .

What strategies are recommended for resolving contradictions in reported thermodynamic data (e.g., melting point, logP) for this compound?

Level: Data Contradiction Analysis

Answer:

Purity Assessment: Use DSC (differential scanning calorimetry) to verify melting point consistency. Impurities >2% can skew results.

LogP Determination: Compare shake-flask vs. computational methods (e.g., ClogP). Discrepancies may arise from ionization effects; measure logD (pH-dependent partition coefficient) instead.

Inter-lab Validation: Collaborate with independent labs using standardized protocols (e.g., OECD guidelines) .

What in vitro models are appropriate for studying this compound’s potential as a cholinesterase inhibitor?

Level: Advanced Biological Evaluation

Answer:

Enzyme Inhibition Assays:

- Use purified acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) with Ellman’s method (spectrophotometric detection of thiocholine).

- Include positive controls (e.g., donepezil) and assess IC₅₀ values.

Cellular Models: Neuroblastoma cell lines (SH-SY5Y) to evaluate cytotoxicity and subcellular localization via fluorescence tagging .

How can researchers optimize chromatographic purification given the compound’s ionic character?

Level: Advanced Purification Methodology

Answer:

Ion-Pair Chromatography: Use additives like heptafluorobutyric acid (HFBA) in reverse-phase HPLC to improve peak symmetry.

Ion-Exchange Resins: Employ strong cation exchangers (e.g., sulfopropyl groups) with gradient elution (NaCl or KCl).

Counterion Exchange: Replace iodide with less polar counterions (e.g., PF₆⁻) temporarily to enhance organic-phase solubility .

What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

Level: Advanced Structure-Activity Relationship (SAR)

Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic site. Focus on π-cation interactions between the trimethylammonio group and aromatic residues.

MD Simulations: Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and hydration effects.

QSAR Models: Train datasets with analogous carbamates to predict bioactivity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.